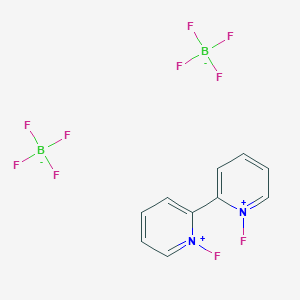

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

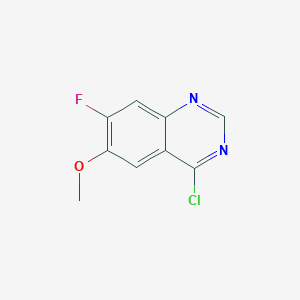

1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate), also known as SynFluor, is a reagent used in the synthesis of various organofluorine compounds . It is highly reactive due to its high fluorine content .

Synthesis Analysis

SynFluor can be activated by the addition of a catalytic amount of sodium triflate (NaOTf) . It is used as an electrophilic fluorinating reagent .Molecular Structure Analysis

The empirical formula of SynFluor is C10H8B2F10N2 . Its molecular weight is 367.79 .Chemical Reactions Analysis

As a fluorinating agent, SynFluor is involved in electrophilic fluorination . It can also be used in the preparation of electrophiles from common anions via fluorination .Physical And Chemical Properties Analysis

SynFluor has a melting point of 175 °C (dec.) (lit.) . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Electrophilic Fluorination

1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate): , referred to as SynFluor, is primarily used as an electrophilic fluorinating agent . It is highly reactive due to its high fluorine content and can be activated with a catalytic amount of sodium triflate (NaOTf). This application is crucial in synthesizing various organofluorine compounds , which are significant in pharmaceuticals, agrochemicals, and material science .

Synthesis of Fluorinated Building Blocks

SynFluor serves as a key reagent in the preparation of fluorinated building blocks for organic synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, making this compound valuable for developing new materials and drugs with enhanced performance .

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine can improve the metabolic stability, bioavailability, and binding affinity of therapeutic agents. SynFluor’s ability to introduce fluorine selectively makes it a powerful tool for drug design and discovery, aiding in the development of next-generation pharmaceuticals .

Agricultural Chemistry

Fluorinated compounds play a role in developing pesticides and herbicides with improved efficacy and selectivity. The use of SynFluor in synthesizing these compounds helps create agricultural chemicals that are more potent and environmentally friendly .

Material Science

The compound’s application extends to material science, where fluorinated materials are sought after for their resistance to solvents, acids, and bases. SynFluor can be used to introduce fluorine into polymers and other materials, enhancing their durability and utility in various industrial applications .

Catalysis

SynFluor can also be employed in catalysis, particularly in reactions where fluorine introduction is beneficial. Its reactivity can be harnessed to catalyze transformations that lead to the formation of complex molecules with multiple fluorine atoms, which are challenging to synthesize through other methods .

Mécanisme D'action

Target of Action

It is used as an electrophilic fluorinating reagent , which suggests that it interacts with nucleophilic sites in molecules.

Mode of Action

This compound acts as an electrophilic fluorinating reagent . It is highly reactive due to its high fluorine content . The reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf) .

Result of Action

The result of the action of this compound is the synthesis of various organofluorine compounds . The specific molecular and cellular effects would depend on the particular organofluorine compounds produced and their interactions with biological systems.

Action Environment

The action of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air, moisture (as it decomposes), and heat . The specific influence of these and other environmental factors on the compound’s action, efficacy, and stability would require further investigation.

Propriétés

IUPAC Name |

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFABAACDRPWQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8B2F10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370044 |

Source

|

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | |

CAS RN |

178439-26-4 |

Source

|

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)

![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)